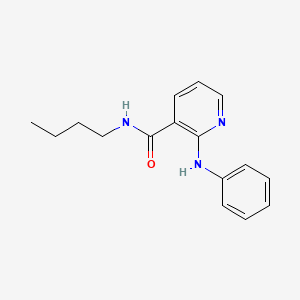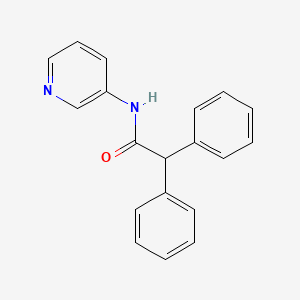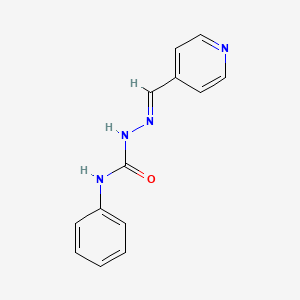
2-Anilino-n-butylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Anilino-n-butylnicotinamide is a compound that belongs to the class of nicotinamide derivatives. . The compound this compound is characterized by the presence of an aniline group attached to the nicotinamide structure, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 2-Anilino-n-butylnicotinamide can be achieved through various synthetic routes. One common method involves the reaction of nicotinic acid with aniline under specific conditions. The reaction typically requires a catalyst and may involve steps such as nitration and reduction of arenes, direct displacement of halogens in haloarenes at high temperatures, or copper-catalyzed reactions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Anilino-n-butylnicotinamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidation to form corresponding oxides or reduction to form amines. Substitution reactions may involve the replacement of functional groups with other substituents, leading to the formation of different derivatives . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Anilino-n-butylnicotinamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been investigated for its potential antibacterial, antimicrobial, antifungal, and anticancer properties . The compound has shown promise as a tubulin polymerization inhibitor with anticancer activities, making it a potential candidate for the development of new anticancer drugs . Additionally, it has applications in the study of enzyme inhibition and molecular docking analyses .
Mechanism of Action
The mechanism of action of 2-Anilino-n-butylnicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting the activity of certain enzymes or proteins involved in cellular processes. For example, it has been shown to inhibit tubulin polymerization, which is essential for cell division and proliferation . This inhibition can lead to the disruption of microtubule dynamics, ultimately resulting in cell cycle arrest and apoptosis in cancer cells. The compound may also interact with other molecular targets, such as NAD-dependent enzymes, to modulate cellular metabolism and oxidative stress responses .
Comparison with Similar Compounds
2-Anilino-n-butylnicotinamide can be compared with other similar compounds, such as 2-chloro-nicotinamide derivatives and other aniline-substituted nicotinamides. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. For example, 2-chloro-nicotinamide derivatives have been investigated for their antibacterial and antibiofilm properties . The unique combination of an aniline group and a butyl chain in this compound imparts distinct properties that may enhance its effectiveness as a therapeutic agent. Similar compounds include 2-chloro-nicotinamide, 2-bromo-nicotinamide, and other aniline-substituted nicotinamides .
Properties
Molecular Formula |
C16H19N3O |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-anilino-N-butylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H19N3O/c1-2-3-11-18-16(20)14-10-7-12-17-15(14)19-13-8-5-4-6-9-13/h4-10,12H,2-3,11H2,1H3,(H,17,19)(H,18,20) |
InChI Key |
LACLUXSCKVGWNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=C(N=CC=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-3-(3,4-dichlorophenyl)-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11100384.png)
![dibutyl[5-chloro-2-(imino-kappaN)-N-phenylpyridine-1(2H)-carboxamidato-kappaN~1~]boron](/img/structure/B11100393.png)
![Methyl 2-({[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]carbonyl}amino)-3,3,3-trifluoro-2-(4-fluorophenoxy)propanoate](/img/structure/B11100395.png)
![Methyl 6'-amino-5'-cyano-2',5-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11100398.png)

![4-chloro-N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11100410.png)

![N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B11100425.png)

![2-Amino-4-(4-chlorophenyl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11100432.png)
![N-[2-(benzylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B11100438.png)
![ethyl 5-hydroxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-benzo[g]indole-3-carboxylate](/img/structure/B11100439.png)

![2-[(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1H-benzimidazole](/img/structure/B11100448.png)
